molecular formula C20H19ClN4O2 B3978074 4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline

4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline

Cat. No.: B3978074
M. Wt: 382.8 g/mol
InChI Key: SRJMLUPEOSKSLG-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-nitrophenyl group and a 2-methylquinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 5-chloroaniline to obtain 5-chloro-2-nitroaniline.

    Piperazine Formation: The reaction of 5-chloro-2-nitroaniline with piperazine to form 4-(5-chloro-2-nitrophenyl)piperazine.

    Quinoline Formation: The final step involves the condensation of 4-(5-chloro-2-nitrophenyl)piperazine with 2-methylquinoline under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of 4-[4-(5-chloro-2-aminophenyl)piperazin-1-yl]-2-methylquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-quinoline
  • **4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-ethylquinoline
  • **4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-phenylquinoline

Uniqueness

4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline is unique due to the presence of both the 5-chloro-2-nitrophenyl group and the 2-methylquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(5-chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-14-12-19(16-4-2-3-5-17(16)22-14)23-8-10-24(11-9-23)20-13-15(21)6-7-18(20)25(26)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJMLUPEOSKSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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